Methyl 2,4-dichloroquinazoline-7-carboxylate

Descripción general

Descripción

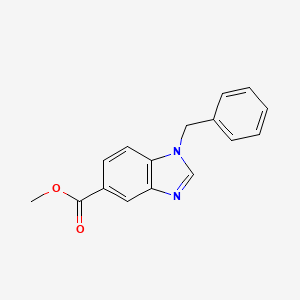

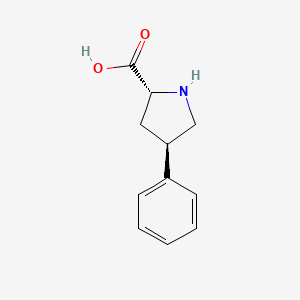

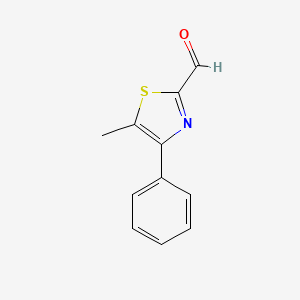

“Methyl 2,4-dichloroquinazoline-7-carboxylate” is a chemical compound with the molecular formula C10H6Cl2N2O2 . It is used in research and as a building block in organic chemistry .

Synthesis Analysis

The synthesis of “Methyl 2,4-dichloroquinazoline-7-carboxylate” involves heating methyl 2,4-dihydroxyquinazoline-7-carboxylate with POCI and PCI under nitrogen at reflux overnight . The resulting orange solution is then processed further to yield the title compound .

Molecular Structure Analysis

The molecular structure of “Methyl 2,4-dichloroquinazoline-7-carboxylate” consists of 10 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight of the compound is 257.07 .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Methyl 2,4-dichloroquinazoline-7-carboxylate has been used in the synthesis of various chloroquinolines and chloroquinazolines. For example, 2,4-Dichloroquinolines and 2,4-dichloroquinazolines were synthesized from 2-ethynylanilines and anthranilonitriles, respectively, using diphosgene in acetonitrile and heating. This reaction was applied to the synthesis of 4,6-dichloropyrazolo[3,4-d]pyrimidine (dichloro-9H-isopurine) (Lee, Shin, Nam, & Chi, 2006).

Applications in Drug Development

- The compound has been used in the development of novel antibacterial agents. For instance, ultrasound-promoted reaction of substituted 2,4-dichloroquinolines led to the creation of 2-chloroquinolin-4-pyrimidine carboxylate derivatives, which exhibited moderate antibacterial activity (Balaji, Rajesh, Ali, & Vijayakumar, 2013).

- Additionally, novel 2-chloroquinoline-based methyl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylates were synthesized using this compound, showing promise in the field of medicinal chemistry (Rajesh, Iniyavan, Venkatesh, Reddy, Balaji, Sarveswari, & Vijayakumar, 2015).

Potential in Antioxidant Properties

- 7-Chloroquinoline-1,2,3-triazoyl Carboxylates, synthesized from similar compounds, have been found to possess antioxidant properties. This suggests a potential application in developing antioxidant agents (Saraiva, Krüger, Baldinotti, Lenardão, Luchese, Savegnago, Wilhelm, & Alves, 2015).

Antitumor Properties

- A study on 7-Chloroquinoline-1,2,3-triazoyl carboxamides, which can be derived from compounds like Methyl 2,4-dichloroquinazoline-7-carboxylate, showed cytotoxic activities against human bladder cells, indicating potential use in cancer treatment (Sonego, Segatto, Damé, Fronza, Gomes, Oliveira, Seixas, Savegnago, Schachtschneider, Alves, & Collares, 2019).

Myorelaxant Activity

- Certain derivatives of Methyl 2,4-dichloroquinazoline-7-carboxylate have been evaluated for myorelaxant activity, indicating potential applications in muscle relaxation therapy (Gündüz, Oztürk, Vural, Şimşek, Sarıoǧlu, & Şafak, 2008).

Photolysis in Environmental Studies

- The photodegradation of related quinolinecarboxylic herbicides, which share structural similarities with Methyl 2,4-dichloroquinazoline-7-carboxylate, has been studied in various aqueous systems. This research is crucial in understanding the environmental impact and degradation pathways of such compounds (Pinna & Pusino, 2012).

Anticancer Activity

- Research into 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, derived from similar compounds, has shown significant anticancer activity against the MCF-7 breast cancer cell line, suggesting potential applications in cancer therapy (Gaber, Alsanie, Alhomrani, Alamri, El‐Deen, & Refat, 2021).

Safety And Hazards

“Methyl 2,4-dichloroquinazoline-7-carboxylate” is classified as a warning substance . It may cause skin and eye irritation, and may be harmful if inhaled . Therefore, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation at places where dust is formed .

Propiedades

IUPAC Name |

methyl 2,4-dichloroquinazoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c1-16-9(15)5-2-3-6-7(4-5)13-10(12)14-8(6)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGPWZDKZBYRNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654027 | |

| Record name | Methyl 2,4-dichloroquinazoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,4-dichloroquinazoline-7-carboxylate | |

CAS RN |

174074-89-6 | |

| Record name | Methyl 2,4-dichloroquinazoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4S-(4α,4aα,5aα,12aα)]-4,7-Bis(diMethylaMino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydrox](/img/no-structure.png)

![Ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate](/img/structure/B599844.png)